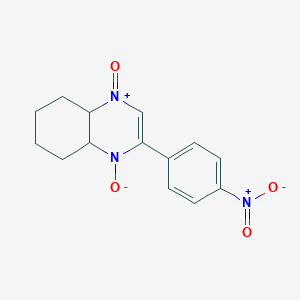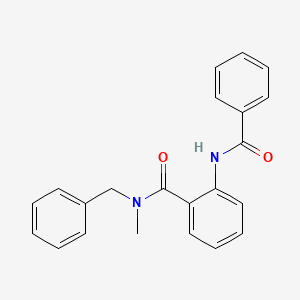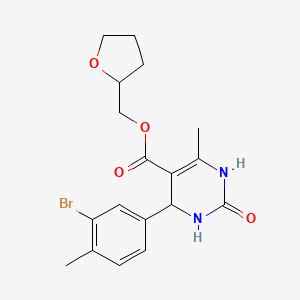![molecular formula C16H15BrN2O3 B4163965 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4163965.png)
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide
Übersicht
Beschreibung
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Wirkmechanismus
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide 73-6691 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide 73-6691 increases the levels of cGMP, leading to vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle cell proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide 73-6691 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle cell proliferation. It has also been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Additionally, it has been shown to improve cardiac function and reduce myocardial damage in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide 73-6691 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide 73-6691, including further investigation of its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders. Additionally, there is a need for further studies to better understand the mechanism of action of the compound and its effects on various physiological and pathological processes. Finally, there is a need for the development of more potent and selective sGC inhibitors with longer half-lives for use in experimental and clinical settings.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. It has also been investigated for its potential use in the treatment of chronic obstructive pulmonary disease (COPD) and other related disorders. The compound has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Additionally, it has been shown to improve cardiac function and reduce myocardial damage in animal models of heart failure.
Eigenschaften
IUPAC Name |
N-[2-(4-bromoanilino)-2-oxoethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-8-2-11(3-9-14)16(21)18-10-15(20)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQBCUHBNBPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methyl-1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163899.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4163905.png)
![5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4163910.png)
![4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163916.png)

![N-(1-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163927.png)

![N,N-dimethyl-N'-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)-1,2-ethanediamine hydrochloride](/img/structure/B4163952.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163970.png)
![1-[3-(2-biphenylyloxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163976.png)
![3-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B4163977.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4163978.png)